molecular formula C16H18S B7779608 4'-Butyl-[1,1'-biphenyl]-3-thiol CAS No. 845822-88-0

4'-Butyl-[1,1'-biphenyl]-3-thiol

Cat. No.: B7779608
CAS No.: 845822-88-0
M. Wt: 242.4 g/mol
InChI Key: PDKNPTQEAXFNKT-UHFFFAOYSA-N
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Description

4’-Butyl-[1,1’-biphenyl]-3-thiol is an organic compound belonging to the biphenyl family It consists of a biphenyl core with a butyl group attached to the 4’ position and a thiol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butyl-[1,1’-biphenyl]-3-thiol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4’-Butyl-[1,1’-biphenyl]-3-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4’-Butyl-[1,1’-biphenyl]-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Scientific Research Applications

4’-Butyl-[1,1’-biphenyl]-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Butyl-[1,1’-biphenyl]-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The thiol group can interact with metal ions and proteins, affecting their function.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Uniqueness: 4’-Butyl-[1,1’-biphenyl]-3-thiol is unique due to the presence of both the butyl and thiol groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(4-butylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h4,6-12,17H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNPTQEAXFNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304801
Record name 4′-Butyl[1,1′-biphenyl]-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845822-88-0
Record name 4′-Butyl[1,1′-biphenyl]-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845822-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Butyl[1,1′-biphenyl]-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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